molecular formula C12H19ClFN B1445788 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864060-42-3

1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No. B1445788
M. Wt: 231.74 g/mol
InChI Key: NAVVWTIIPNNCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Fluorophenyl)biguanide hydrochloride” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Another related compound, “1-(4-Fluorophenyl)piperazine (hydrochloride)”, is a substituted phenylpiperazine with a potential for abuse .


Synthesis Analysis

The synthesis of a related compound, “1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols”, involves reactions of 4-fluorophenyl-β-morpholinopropiophenones with various Grignard reagents in anhydrous ether .


Molecular Structure Analysis

The molecular formula of “1-(4-Fluorophenyl)biguanide hydrochloride” is C6H4NHC(NH)NHC(NH)NH2·HCl . The molecular weight is 231.66 . The InChI code is HBYJTLZNKNUTCP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Fluorophenyl)piperazine hydrochloride (1:1)” is 216.683 Da . The mono-isotopic mass is 216.082947 Da .

Scientific Research Applications

Potential in Endothelin-Converting Enzyme Inhibition

A study by Wallace et al. (1998) discusses the synthesis of inhibitors for endothelin-converting enzyme-1 (ECE-1), which is crucial in processing endothelin-1, a potent peptidic vasoconstrictor. Their work on arylacetylene-containing ECE-1 inhibitors, which resemble the structure of 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, demonstrates potential therapeutic applications in controlling blood pressure and vascular function.

Use in Metal Extraction and Separation

The research by Gawali & Shinde (1974) explores the use of 4-methylpentan-2-ol, a structurally related compound to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, for the extraction and separation of iron(III) from acidic solutions. This application is significant in the field of analytical chemistry, particularly in the purification and analysis of metals.

Novel Synthesis of Derivatives

The study by Anderson, Burks, & Harruna (1988) highlights the synthesis of 3-fluoro-1-aminoadamantane and its derivatives. This research is relevant as it demonstrates methods of synthesizing fluorine-substituted amines, which are structurally similar to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, and could be useful in developing new pharmaceuticals or chemical intermediates.

Fluorination Techniques

The work of Scherer, Yamanouchi, & Onox (1990) on liquid-phase photo-fluorination with elemental fluorine demonstrates a method to synthesize fluorinated compounds. Such techniques could be applicable in the synthesis or modification of 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, expanding its potential applications.

Synthesis of Fluorine-Containing Derivatives

Kim et al. (2007) investigated the synthesis of β-fluoropyrrole derivatives using ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate, which is structurally related to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride. Their study, documented in Kim et al. (2007), offers insights into the creation of novel organic fluorine-containing compounds.

Development of pH Probes

Diana et al. (2020) developed a new fluorescent and colorimetric pH probe, which is synthesized using methods that could potentially apply to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride. Their study, found in Diana et al. (2020), indicates the potential use of fluorine-containing compounds in the creation of sensitive and selective chemical sensors.

Anticancer Drug Development

Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating a potential pathway for developing anticancer drugs. Their research, outlined in Basu Baul et al. (2009), suggests that structurally similar compounds to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride could be explored for their anticancer properties.

Amination Reactions

The study by Bombek et al. (2004) explores the amination of 4-fluorophenol, which is relevant in understanding the chemical behavior of fluorinated amines. This research provides valuable information on the reactivity of compounds like 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride in chemical synthesis.

Antibacterial Applications

Arutyunyan et al. (2017) investigated the synthesis and antibacterial activity of compounds structurally related to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride. Their findings, presented in Arutyunyan et al. (2017), highlight the potential of fluorine-containing amines in developing new antibacterial agents.

Safety And Hazards

“1-(4-Fluorophenyl)biguanide hydrochloride” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVVWTIIPNNCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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